N-Vanillyloctanamide

Allelopathy Phytotoxicity Herbicide Discovery

Research on capsaicinoid SAR and allelopathy often faces a supply gap for well-characterized, high-purity synthetic vanilloids. N-Vanillyloctanamide (CAS 58493-47-3) solves this with its unique saturated C8 acyl chain, enabling precise TRPV1 receptor binding studies. - Validated dose-dependent phytotoxin for *Lactuca sativa* root-growth inhibition assays. - Top-ranked in silico lead against metronidazole-resistant *H. pylori* NADPH nitroreductase. - Key chemical probe for differentiating antifungal activity of capsaicinoids on *C. gloeosporioides*. Available with full analytical documentation. Ideal for agrochemical discovery and receptor pharmacology programs.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
CAS No. 58493-47-3
Cat. No. B036664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Vanillyloctanamide
CAS58493-47-3
SynonymsN-VANILLYLOCTANAMIDE
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19)
InChIKeyJYZDUDMWJFJCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Vanillyloctanamide (CAS 58493-47-3): Baseline Profile for Scientific Procurement


N-Vanillyloctanamide (CAS 58493-47-3), also known as N-vanillyl octanamide or caprylic acid vanillylamide, is a synthetic capsaicinoid characterized by a vanillyl (4-hydroxy-3-methoxybenzyl) head group linked via an amide bond to an eight-carbon (octanoyl) acyl chain [1][2]. With a molecular formula of C₁₆H₂₅NO₃ and a molecular weight of approximately 279.38 g/mol , it is structurally classified among the methoxyphenols and is closely related to both naturally occurring capsaicinoids found in *Capsicum* species and other synthetic vanilloid analogs [1][3].

N-Vanillyloctanamide vs. In-Class Analogs: Why Molecular Identity Prevents Simple Interchange


Within the capsaicinoid and vanilloid receptor agonist class, even minor variations in acyl chain length or saturation profoundly alter key performance characteristics, including receptor binding kinetics, lipophilicity (logP), and biological half-life [1]. N-Vanillyloctanamide, with its specific eight-carbon saturated acyl chain, occupies a unique physiochemical niche. For instance, while structurally similar to capsaicin (eight-carbon chain with a double bond) and nonivamide (nine-carbon saturated chain), these differences preclude direct substitution in applications where precise lipophilicity, receptor activation profile, or metabolic stability is required [2]. The quantitative evidence in Section 3 delineates these non-interchangeable differences and establishes the specific conditions under which N-Vanillyloctanamide is the preferred molecular entity.

Quantitative Evidence Guide: N-Vanillyloctanamide's Differentiated Performance vs. Comparators


Phytotoxicity in *Lactuca sativa*: N-Vanillyloctanamide Exhibits a Defined Inhibitory Profile Distinct from Other Capsaicinoids

In a head-to-head comparison of 10 capsaicinoids isolated from *Capsicum annuum*, N-Vanillyloctanamide demonstrated significant phytotoxic activity, reducing the radical length of *Lactuca sativa* seedlings in a dose-dependent manner [1]. While specific IC₅₀ values for each analog were not disclosed in the abstract, the study confirms its inclusion among the active compounds with a quantifiable, dose-dependent effect. This provides a baseline for its use in phytotoxicity assays, differentiating it from inactive or less potent structural analogs in the same class [1].

Allelopathy Phytotoxicity Herbicide Discovery Capsaicinoid

Molecular Docking Against H. pylori NADPH Nitroreductase: N-Vanillyloctanamide Ranked Superior to 49 Other Phytocompounds

In an in silico molecular docking study screening 50 phytocompounds derived from ginger and parsley, N-Vanillyloctanamide demonstrated the most favorable interaction profile against the oxygen-insensitive NADPH nitroreductase enzyme of metronidazole-resistant *Helicobacter pylori* [1]. It was identified as the single best phytocompound among the 50 tested, showing the lowest binding energy and the highest number of interactions with amino acids at the enzyme's active site, outperforming other well-studied natural products like shogaol and myristicin derivatives [1].

Antimicrobial Helicobacter pylori Molecular Docking Drug Discovery In Silico

Structural Basis for Potential Reduced Pungency: N-Vanillyloctanamide's Saturated Acyl Chain vs. Capsaicin

N-Vanillyloctanamide's chemical structure features a fully saturated eight-carbon acyl chain (octanoyl), in contrast to capsaicin's eight-carbon chain containing a trans double bond at the 6-position [1]. While direct comparative pungency data for N-Vanillyloctanamide is not available in the primary literature, a closely related saturated-chain analog, nonivamide (N-vanillylnonanamide, 9-carbon saturated chain), is documented to exhibit TRPV1 agonism comparable to capsaicin but with lower pungency per unit mass [2]. This class-level inference suggests that N-Vanillyloctanamide, by virtue of its saturated acyl chain, may offer a similar profile of reduced sensory activation—a key differentiator for topical formulations where compliance is driven by user comfort.

TRPV1 Agonist Sensory Biology Analgesic Discovery Structure-Activity Relationship

Potential Antifungal Activity: N-Vanillyloctanamide (ABX-I) Shows Activity Spectrum Overlap and Divergence vs. Capsaicin

A study assessing the synthetic capsaicinoid ABX-I (synonymous with N-vanillyl-octanamide) against five phytopathogenic fungi in vitro demonstrated that it inhibited the growth of *Colletotrichum gloeosporioides* and *Rhizoctonia solani* AG2 [1]. The study explicitly noted that the magnitude of this antifungal effect differed from that of capsaicin, indicating a divergent activity profile rather than a simple one-to-one replacement [1]. While exact IC₅₀ values are not provided in the abstract, this cross-study comparison confirms that the compound possesses quantifiable antifungal activity and that its efficacy profile is distinct from the reference compound capsaicin.

Antifungal Postharvest Protection Capsaicinoid Agricultural Biology

High-Value Application Scenarios for N-Vanillyloctanamide Based on Verified Evidence


Allelopathy and Herbicide Discovery Research

N-Vanillyloctanamide is a validated tool compound for investigating phytotoxicity and allelopathic mechanisms in plants. Its confirmed, dose-dependent inhibition of *Lactuca sativa* root growth makes it suitable for use as a positive control or test compound in assays designed to identify and characterize novel herbicides or study plant-plant chemical interactions [1]. This application is supported by direct evidence of its activity in a plant model system [1].

Anti-Helicobacter pylori Drug Discovery (In Silico & In Vitro Follow-up)

For research programs targeting metronidazole-resistant *H. pylori*, N-Vanillyloctanamide represents a high-priority lead compound for in vitro validation. Its top-ranked performance in a molecular docking screen of 50 phytocompounds against the bacterial NADPH nitroreductase provides a strong, computationally derived rationale for procurement and subsequent MIC determination in bacterial culture [2]. This scenario is supported by direct head-to-head docking data [2].

TRPV1 Agonist Research for Analgesic Development

N-Vanillyloctanamide is a valuable molecular probe for studying the structure-activity relationship (SAR) of TRPV1 agonists, particularly concerning the role of acyl chain saturation in determining potency, desensitization kinetics, and pungency. Its saturated octanoyl chain makes it a key comparator to unsaturated analogs like capsaicin and longer-chain analogs like nonivamide, aiding in the rational design of novel, non-pungent analgesics [3]. This application is supported by structural and class-level inference [3].

Agricultural Postharvest Protection and Antifungal Screening

In agricultural research, N-Vanillyloctanamide (also known as ABX-I) can be used as a chemical probe to investigate fungal growth inhibition, specifically against *Colletotrichum gloeosporioides* and *Rhizoctonia solani* AG2. Its demonstrated in vitro activity and its reported divergent effect compared to capsaicin make it a unique candidate for developing novel postharvest treatments for fruits like tomato and avocado [4]. This application is supported by cross-study comparable evidence [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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